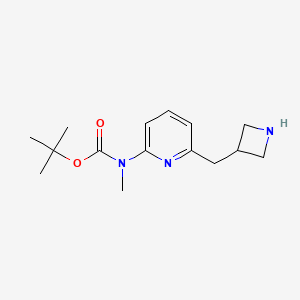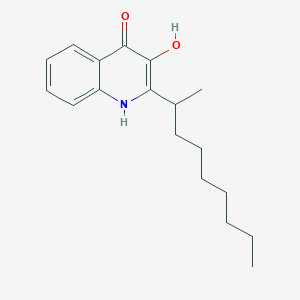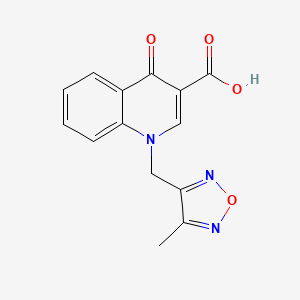
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an oxadiazole moiety
Vorbereitungsmethoden
The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrative conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or other methods involving the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the oxadiazole and quinoline moieties: This step often involves the use of coupling reagents such as EDCI or DCC to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or the quinoline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent, given the bioactivity of quinoline and oxadiazole derivatives.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.
Wirkmechanismus
The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would depend on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or interfere with DNA replication.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules:
Quinolines: Such as chloroquine and quinine, which are known for their antimalarial properties.
Oxadiazoles: Including 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, which have various applications in medicinal chemistry and materials science.
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the combination of these two moieties, potentially offering a broader range of biological activities and applications.
Eigenschaften
Molekularformel |
C14H11N3O4 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-8-11(16-21-15-8)7-17-6-10(14(19)20)13(18)9-4-2-3-5-12(9)17/h2-6H,7H2,1H3,(H,19,20) |
InChI-Schlüssel |
WOJTYVPMUKVSCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


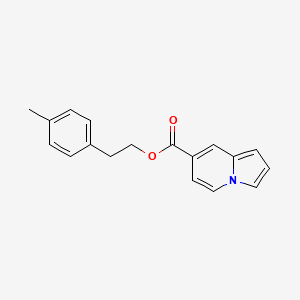
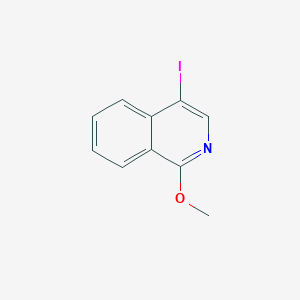
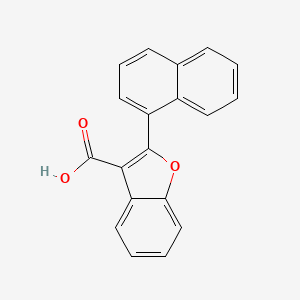
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)





![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
